molecular formula C15H24ClNO3 B2644293 1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 92727-31-6

1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Cat. No.: B2644293
CAS No.: 92727-31-6
M. Wt: 301.81
InChI Key: DQGBJIASZLCZFK-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a phenoxy group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the phenoxy and morpholine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or sulfonates. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol hydrochloride can be compared with other similar compounds, such as:

    1-(2,4-Dimethylphenoxy)-2-propanol: Lacks the morpholine ring, which may result in different chemical reactivity and biological activity.

    3-(2,4-Dimethylphenoxy)-1-propanol: Has a different position of the phenoxy group, affecting its overall properties.

    Morpholine derivatives: Compounds with similar morpholine structures but different substituents, leading to varied applications and effects.

The uniqueness of this compound lies in its combination of the phenoxy group and morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-12-3-4-15(13(2)9-12)19-11-14(17)10-16-5-7-18-8-6-16;/h3-4,9,14,17H,5-8,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGBJIASZLCZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2CCOCC2)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642020
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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